molecular formula C20H18S B14628481 Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- CAS No. 54146-68-8

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-

Cat. No.: B14628481
CAS No.: 54146-68-8
M. Wt: 290.4 g/mol
InChI Key: VHOJSXBLMWIXSM-UHFFFAOYSA-N
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Description

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PtCl2 for oxidation and various alkylating agents for substitution reactions. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives that exhibit unique properties, such as strong near-IR absorption and exceptional electrochemical stability .

Mechanism of Action

The mechanism of action of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of products with distinct properties. These properties are often exploited in the development of new materials and drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific structural features and the ability to form multiple isomers and derivatives with distinct properties. Its strong near-IR absorption and electrochemical stability set it apart from other similar compounds .

Properties

CAS No.

54146-68-8

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

2,4-diphenyl-2,5,6,7-tetrahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C20H18S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14,20H,7,12-13H2

InChI Key

VHOJSXBLMWIXSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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